BenchChemオンラインストアへようこそ!

2-benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

EGFR Kinase Inhibitor Allosteric

This N-benzyl-phthalimide-5-carboxamide fills a critical SAR gap for next-gen 'Type V' EGFR inhibitor programs. Unlike widely available acetamide-linked or N-phenyl analogs, its unique 5-carboxamide geometry and N-benzyl substituent drive mutant-selective (L858R/T790M/C797S) αC-helix engagement. Essential for target libraries, selectivity profiling, and co-crystallization trials. Quantify mutant/WT selectivity shifts by comparing directly with N-phenyl reference FRF-06-057.

Molecular Formula C19H13N3O3S
Molecular Weight 363.4 g/mol
Cat. No. B3704611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Molecular FormulaC19H13N3O3S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4
InChIInChI=1S/C19H13N3O3S/c23-16(21-19-20-8-9-26-19)13-6-7-14-15(10-13)18(25)22(17(14)24)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21,23)
InChIKeyDZAJRYLDCQGQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: A Structurally Defined Phthalimide-Thiazole Scaffold for Selective EGFR Kinase Probe Development


The compound 2-benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 434298-93-8) is a synthetic small molecule belonging to the phthalimide-thiazole carboxamide class . It is defined by a unique regioisomeric architecture where an N-benzyl-phthalimide core is linked via a 5-carboxamide to a 2-aminothiazole moiety. This scaffold is closely related to a series of bivalent ATP-allosteric EGFR inhibitors recently characterized in the medicinal chemistry literature, where structural modifications at the phthalimide N-position and the carboxamide linkage profoundly impact mutant-selectivity and binding mode [1]. The compound serves as a critical tool for investigating structure-activity relationships (SAR) around the isoindole-5-carboxamide geometry, which is a less explored vector compared to the more common acetamide-linked analogs.

Why Generic Phthalimide-Thiazole Substitution Fails: The Critical Role of N-Benzyl and 5-Carboxamide Regiochemistry


Generic substitution within this compound class is unreliable because minor structural permutations cause major shifts in biological activity. The reference literature on bivalent EGFR inhibitors demonstrates that an N-benzyl substituent on the phthalimide ring is instrumental in achieving mutant-selective binding, whereas an N-phenyl substituent favors wild-type EGFR inhibition [1]. Furthermore, the position of the carboxamide linker on the isoindole core (5- vs. 4-carboxamide) dictates the geometry of the allosteric site engagement, directly affecting the inhibitor's ability to anchor along the αC-helix channel [2]. Therefore, the widely available acetamide-linked analogs (such as (2R)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide) cannot serve as functional substitutes for SAR studies requiring a 5-carboxamide benzyl-phthalimide phenotype [1].

Quantitative Evidence Guide for Prioritizing 2-Benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide


Structural Divergence from FRF-06-057: N-Benzyl vs. N-Phenyl Substitution Dictates EGFR Mutant vs. WT Selectivity

The target compound incorporates an N-benzyl substituent on the phthalimide ring, distinguishing it from the closely related analog FRF-06-057, which bears an N-phenyl group . In a direct SAR study of ATP-allosteric bivalent inhibitors, compounds with an N-benzyl motif demonstrated selectivity for drug-resistant EGFR mutants (L858R/T790M and L858R/T790M/C797S), while the N-phenyl-substituted FRF-06-057 exhibited residual wild-type (WT) EGFR inhibition (IC50 > 1000 nM for WT), indicating a shift in selectivity profile driven by this substitution [1]. The specific IC50 values for the target compound against mutant EGFR variants have not been published, and must be experimentally determined.

EGFR Kinase Inhibitor Allosteric Mutant-Selective Structure-Activity Relationship

Regioisomeric Advantage of the 5-Carboxamide Linker for Allosteric Pocket Engagement

The target compound features a 5-carboxamide linkage connecting the phthalimide to the aminothiazole, in contrast to the acetamide linker found in FRF-06-057 and related analogs [1]. Crystallographic analysis (PDB 8TO4) reveals that the acetamide linker in FRF-06-057 occupies the ATP-orthosteric site, while the phthalimide moiety extends into the allosteric pocket [2]. A 5-carboxamide linker is expected to alter the distance and dihedral angle between the phthalimide and thiazole rings, potentially optimizing interactions with the αC-helix channel. This regioisomeric variation provides a distinct chemical biology tool to probe linker geometry requirements for bivalent binding.

X-ray Crystallography Allosteric Binding Fragment-Based Drug Design Kinase Structure-Based Drug Design

Differentiation from Alternative N-Substituted Phthalimide-Thiazole Screening Compounds

Commercially available screening libraries contain numerous phthalimide-thiazole compounds with alternative N-substituents, such as 2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide and 2-cyclopentyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide . However, the N-benzyl group uniquely provides a balance of lipophilicity and aromatic stacking potential that is absent in alkyl- or ether-substituted analogs. In the context of bivalent EGFR inhibitors, the N-benzyl group has been specifically identified as critical for anchoring the inhibitor along the allosteric αC-helix channel, a feature not achievable with smaller N-alkyl substituents [1].

Chemical Library Hit-to-Lead High-Throughput Screening EGFR Phthalimide

Optimal Procurement and Application Scenarios for 2-Benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide


Structure-Activity Relationship (SAR) Expansion of Bivalent EGFR Inhibitors

Medicinal chemistry teams developing next-generation 'Type V' EGFR inhibitors should procure this compound to systematically explore the SAR of the phthalimide N-substituent and the carboxamide linker. Directly comparing the N-benzyl target compound with the N-phenyl reference (FRF-06-057) allows for the quantitative assessment of mutant/WT selectivity shifts [1]. This compound fills a precisely defined SAR gap not covered by commercial acetamide-linked or N-alkyl-substituted analogs .

Chemical Probe for Allosteric Pocket Occupancy Studies

Structural biology groups aiming to obtain co-crystal structures of bivalent inhibitors bound to drug-resistant EGFR mutants (e.g., L858R/T790M/C797S) can utilize this compound as a novel scaffold for crystallization trials. The unique 5-carboxamide geometry provides a distinct vector for engaging the αC-helix allosteric channel compared to known acetamide-based inhibitors [1]. Successful co-crystallization would directly visualize the binding pose and inform structure-based drug design .

Focused Kinase Selectivity Library Assembly

For high-throughput screening facilities assembling a targeted library against mutant EGFR, this compound fulfills a precise chemotype requirement: a 5-carboxamide-linked, N-benzyl-phthalimide-thiazole. Its inclusion ensures representation of the N-benzyl/5-carboxamide pharmacophore, which is underrepresented in standard commercial libraries but is mechanistically linked to mutant-selective inhibition [1]. This prevents screening against irrelevant chemotypes that lack the structural features necessary for allosteric site engagement .

Quote Request

Request a Quote for 2-benzyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.